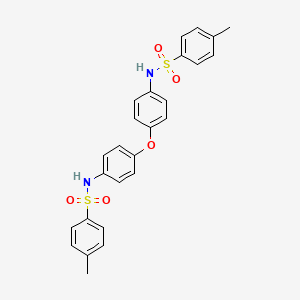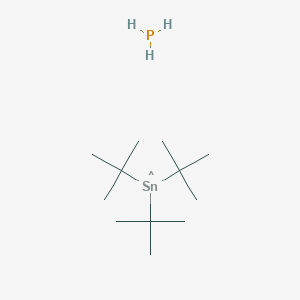
Furan, 3-azido-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 3-azido-2,5-dimethyl- is an organic compound with the molecular formula C6H7N3O It is a derivative of furan, characterized by the presence of azido and methyl groups at specific positions on the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of furan, 3-azido-2,5-dimethyl- typically involves the introduction of azido groups to a furan derivative. One common method is the reaction of 2,5-dimethylfuran with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile at room temperature. The azido group is introduced at the 3-position of the furan ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of furan, 3-azido-2,5-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 3-azido-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of furan.
Reduction: Amino derivatives of furan.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Furan, 3-azido-2,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of furan, 3-azido-2,5-dimethyl- involves its interaction with molecular targets through its azido and methyl groups. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and the development of new materials. The furan ring can also undergo various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: Lacks the azido group but shares the furan ring structure.
3-Azidofuran: Similar azido group but without the methyl substitutions.
2,5-Dimethyl-3-nitrofuran: Contains a nitro group instead of an azido group.
Uniqueness
Furan, 3-azido-2,5-dimethyl- is unique due to the presence of both azido and methyl groups, which confer distinct chemical reactivity and potential applications. The azido group allows for participation in click chemistry, while the methyl groups enhance the compound’s stability and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
116139-26-5 |
|---|---|
Formule moléculaire |
C6H7N3O |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-azido-2,5-dimethylfuran |
InChI |
InChI=1S/C6H7N3O/c1-4-3-6(8-9-7)5(2)10-4/h3H,1-2H3 |
Clé InChI |
WUOUIJJYRWKSEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


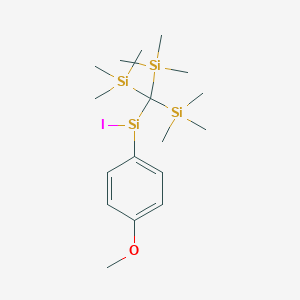
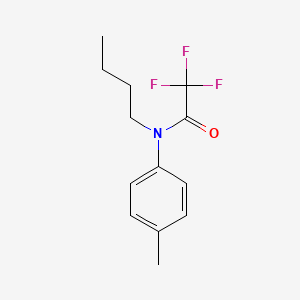


![3-Dodecyl-2-{[(6-{[4-(2-formylhydrazinyl)phenyl]carbamoyl}-1H-benzimidazol-2-yl)sulfanyl]methyl}phenyl carbonate](/img/structure/B14301024.png)

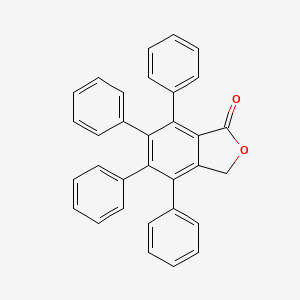
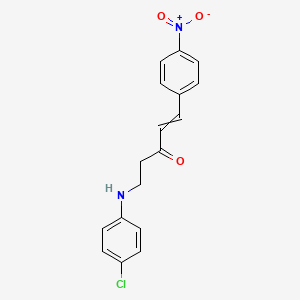
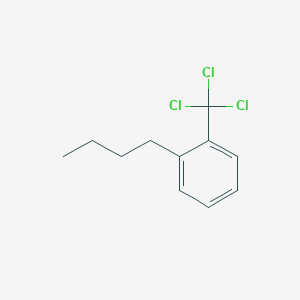
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
